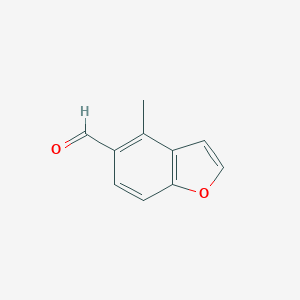
4-Methylbenzofuran-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzofurancarboxaldehyde, 4-methyl- is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofurancarboxaldehyde, 4-methyl- typically involves the formation of the benzofuran ring followed by the introduction of the carboxaldehyde and methyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. For example, the reaction of 2-hydroxybenzaldehyde with acetic anhydride can yield benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzofurancarboxaldehyde, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Benzofurancarboxylic acid, 4-methyl-.
Reduction: Formation of 5-Benzofurancarbinol, 4-methyl-.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Benzofurancarboxaldehyde, 4-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzofurancarboxaldehyde
- 3-Benzofurancarboxaldehyde
- 4-Benzofurancarboxaldehyde
Uniqueness
5-Benzofurancarboxaldehyde, 4-methyl- is unique due to the specific positioning of the methyl and carboxaldehyde groups on the benzofuran ring. This unique structure can result in distinct chemical and biological properties compared to other benzofuran derivatives .
Propiedades
Número CAS |
119795-37-8 |
|---|---|
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-methyl-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-6H,1H3 |
Clave InChI |
FVCWQVLSIRLJOX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C=CO2)C=O |
SMILES canónico |
CC1=C(C=CC2=C1C=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)


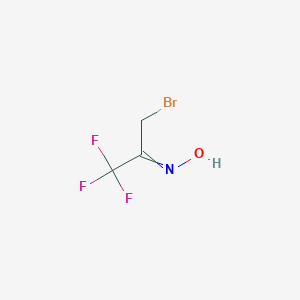





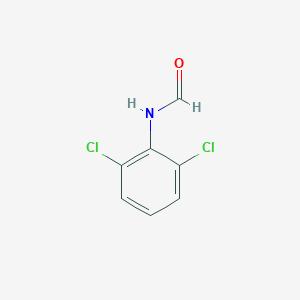
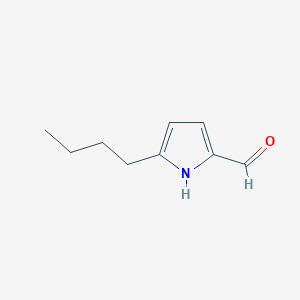
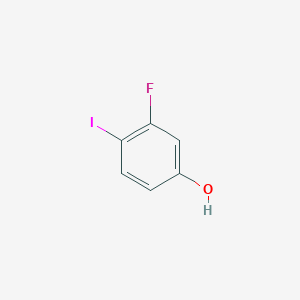
![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)
